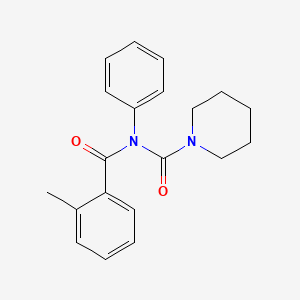
N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a benzoyl group and a phenyl group attached to the nitrogen atom of the piperidine ring. The presence of these groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The exact molecular structure of “this compound” would need to be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would need to be determined experimentally. These could include properties such as melting point, boiling point, solubility, and stability .
作用機序
MPHP acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to feelings of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
The use of MPHP can lead to a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and insomnia. Long-term use of MPHP can lead to addiction, psychosis, and other mental health problems.
実験室実験の利点と制限
MPHP has been used in laboratory experiments to study its effects on the brain and behavior. Its stimulant properties make it a useful tool for studying the neurobiology of addiction and other related disorders. However, its high potential for abuse and associated health risks make it a challenging compound to work with.
将来の方向性
There are several future directions for research on MPHP. One area of focus is the development of new treatment options for addiction and related disorders. Another area of interest is the study of the long-term effects of MPHP use on the brain and behavior. Additionally, further research is needed to understand the potential risks and benefits of using MPHP in medical settings.
In conclusion, MPHP is a synthetic compound with stimulant properties that has gained popularity in recent years. It is structurally similar to other piperidine compounds and acts as a dopamine and norepinephrine reuptake inhibitor. The use of MPHP can lead to a range of biochemical and physiological effects, and its high potential for abuse makes it a challenging compound to work with. Future research should focus on the development of new treatment options for addiction and related disorders, as well as the long-term effects of MPHP use on the brain and behavior.
合成法
The synthesis of MPHP involves several steps, starting with the reaction between 2-methylbenzoyl chloride and phenylpiperidine. The resulting intermediate is then reacted with a carboxamide derivative to form the final product, MPHP. The synthesis of MPHP is a complex process and requires expertise in organic chemistry.
科学的研究の応用
MPHP has been studied for its potential use in the treatment of various medical conditions, including attention deficit hyperactivity disorder (ADHD) and depression. However, due to its high potential for abuse, the use of MPHP in medical settings has not been approved.
Safety and Hazards
特性
IUPAC Name |
N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-16-10-6-7-13-18(16)19(23)22(17-11-4-2-5-12-17)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWKOYTSRXQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

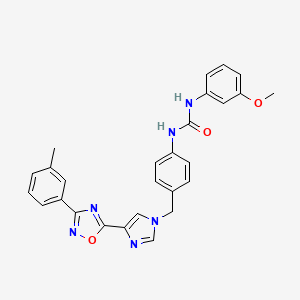
![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)

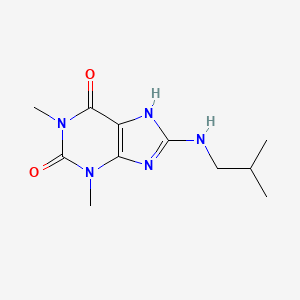
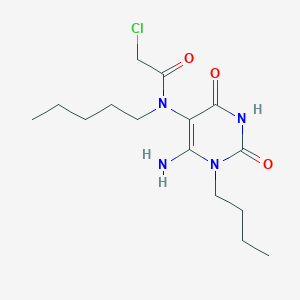
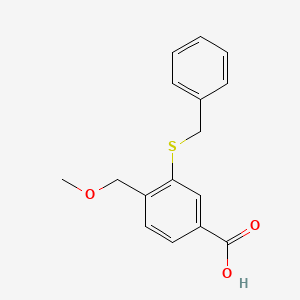

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)
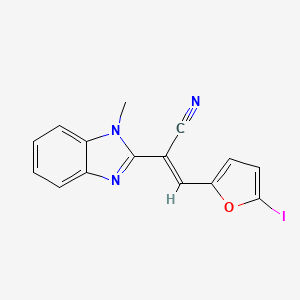

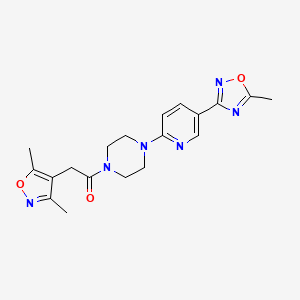
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)
![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)